4-(4-Bromo-3-chloroanilino)-6-methoxyquinazolin-7(1H)-one

Description

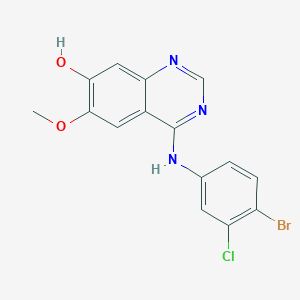

4-(4-Bromo-3-chloroanilino)-6-methoxyquinazolin-7(1H)-one is a quinazolinone derivative characterized by a fused bicyclic aromatic system. Its structure includes a 6-methoxy substituent on the quinazolinone core and a 4-bromo-3-chloroanilino group at position 2. The bromo and chloro substituents on the aniline moiety contribute to its electronic and steric profile, while the methoxy group enhances solubility and influences intermolecular interactions.

Properties

CAS No. |

650577-52-9 |

|---|---|

Molecular Formula |

C15H11BrClN3O2 |

Molecular Weight |

380.62 g/mol |

IUPAC Name |

4-(4-bromo-3-chloroanilino)-6-methoxyquinazolin-7-ol |

InChI |

InChI=1S/C15H11BrClN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20) |

InChI Key |

HVUXGGGWYMWBTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of a bromine atom to the aromatic ring.

Amination: Formation of the amino group by reacting with an appropriate amine.

Methoxylation: Introduction of a methoxy group to the quinazoline core.

These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction of the quinazoline ring.

Substitution: Replacement of the bromo or chloro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of functionalized quinazoline derivatives .

Scientific Research Applications

4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on molecular structure, spectral data, and functional characteristics:

Table 1: Structural and Physicochemical Comparison

Key Observations

Halogen Positioning: The 7-bromo-6-chloro substitution in creates a distinct electronic environment compared to the target’s anilino-bound halogens, which may alter binding affinity in biological targets.

Solubility and Lipophilicity: The 6-methoxy group in the target compound and improves aqueous solubility relative to non-polar substituents (e.g., methyl in ). The thioether in increases lipophilicity, which could enhance membrane permeability compared to the target’s halogenated anilino group.

Spectroscopic Characterization: The IR absorption at 1631.68 cm⁻¹ in corresponds to the quinazolinone C=O stretch, a feature shared with the target compound. Halogen substituents (Br/Cl) in the target and may downfield-shift NMR signals due to inductive effects.

Synthetic Accessibility: The synthesis of via cyclization of 2-aminobenzamide derivatives (Method A/B) suggests that similar routes could apply to the target compound, though its bulky anilino group may require optimized coupling conditions.

Research Findings and Trends

- Halogenated Derivatives : Compounds like and demonstrate that halogen positioning significantly impacts molecular packing (e.g., density in ) and reactivity. The target’s dual halogenation may offer synergistic effects in binding or stability.

- Methoxy vs. Methyl Groups : The methoxy group in the target and contributes to higher polarity compared to the methyl group in , influencing solubility and crystallization behavior.

Biological Activity

4-(4-Bromo-3-chloroanilino)-6-methoxyquinazolin-7(1H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound's structural features contribute to its biological activity, making it a candidate for further research in cancer treatment.

Structure and Properties

The chemical structure of this compound includes a quinazoline core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than the positive control, lapatinib, suggesting potent anticancer activity. Specifically, compounds within this series showed IC50 values ranging from 0.20 to 3.79 µM against MCF-7 cells and 0.14 to 16.43 µM against A2780 cells .

Table 1: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib |

|---|---|---|---|

| 2j | MCF-7 | 3.79 ± 0.96 | Lower |

| 3j | MCF-7 | 0.20 ± 0.02 | Significantly Lower |

| 3g | A2780 | 0.14 ± 0.03 | Significantly Lower |

| Lapatinib | MCF-7 | 5.90 ± 0.74 | - |

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. Notably, compounds have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. For instance, certain derivatives exhibited IC50 values around 0.173 µM against CDK2, comparable to established inhibitors like imatinib .

Table 2: Inhibitory Activity Against CDK2

| Compound | IC50 (µM) | Comparison to Imatinib |

|---|---|---|

| Compound A | 0.173 ± 0.012 | Comparable |

| Compound B | 0.177 ± 0.032 | Comparable |

| Imatinib | 0.131 ± 0.015 | - |

Case Studies

Several case studies have highlighted the potential of quinazoline derivatives in clinical settings:

- Case Study on MCF-7 Cells : A study evaluated the effect of various substituted quinazolines on MCF-7 cells, revealing that specific substitutions led to enhanced cytotoxicity compared to traditional chemotherapeutics .

- In Vivo Studies : Preliminary in vivo studies on animal models have indicated that these compounds can effectively reduce tumor size without significant toxicity, paving the way for future clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.